

# GSK864 off-target effects screening

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**Compound Focus:** GSK864

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## Known Off-Target Effects of GSK864

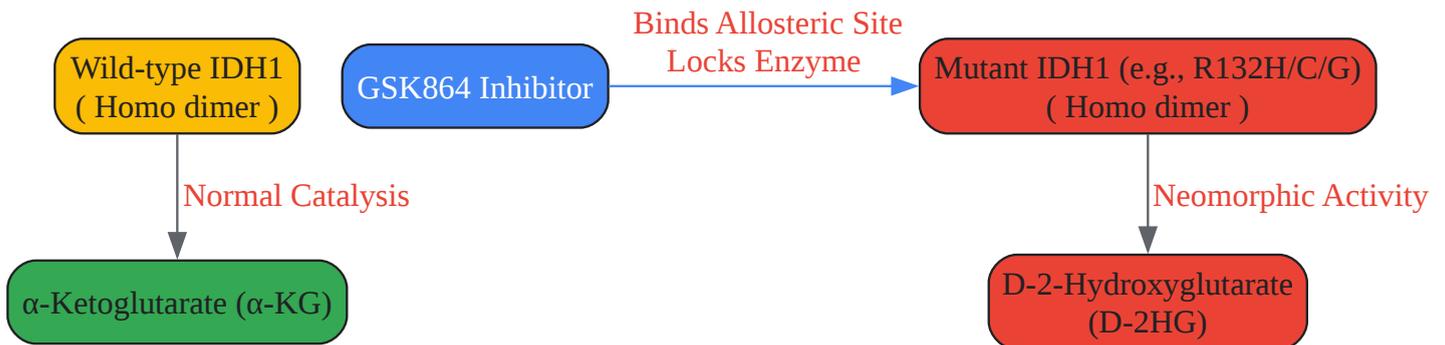
The primary intended target of **GSK864** is the mutant Isocitrate Dehydrogenase 1 (IDH1) enzyme. However, a 2022 combinatorial drug screen identified a major off-target effect.

Off-Target	Experimental Context	Observed Effect	Key Citation
<b>ABCG2</b> (ATP-binding cassette subfamily G member 2) [1]	Combinatorial screen with anticancer agent TAK-243 (a UBA1 inhibitor) [1]	Potentiated TAK-243 cytotoxicity by inhibiting the ABCG2 efflux transporter, without affecting ubiquitylation pathways or ABCG2 expression levels [1].	[1]
<b>Mutant IDH2</b> [2]	Biochemical enzyme assay [2]	Inhibited R172Q mIDH2 enzyme with an IC50 of 183 nM [2].	[2]

This off-target effect was associated with **reduced ubiquitylation and induction of apoptosis** in the screening model. The study concluded that this potentiation of TAK-243 cytotoxicity could serve as a quantitative measure of ABCG2-inhibitory activity [1].

## Intended Target & Mechanism of GSK864

To fully understand the off-target effects, it's important to first recognize the intended action of **GSK864**. The following diagram illustrates its primary mechanism.



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*Diagram: The primary mechanism of **GSK864** is the allosteric inhibition of mutant IDH1, preventing the production of the oncometabolite D-2HG [3] [4] [5].*

## Experimental Protocols for Off-Target Assessment

For researchers concerned about off-target effects in their experiments, here are methodologies for key assays cited in the literature.

Assay Type	Key Measurement	Detailed Protocol Summary
<b>Cell-Based Potentiation Assay</b> [1]	ABCG2 inhibition, quantified via potentiation of TAK-243 cytotoxicity.	1. Treat cells with <b>GSK864</b> in combination with the UBA1 inhibitor TAK-243. 2. Measure cell viability (e.g., via CTG assay). 3. Assess apoptosis (e.g., via caspase activation) and ubiquitylation levels to confirm mechanism.     <b>Docking Analysis</b> [1]
<b>Docking Analysis</b> [1]	<i>In silico</i> prediction of interaction between epigenetic probes and ABCG2.	Use molecular docking software to model the potential binding pose and affinity of <b>GSK864</b> to the ABCG2 transporter protein.     <b>Biochemical Enzyme Assay</b> [2]
<b>Biochemical Enzyme Assay</b> [2]	Inhibition of mutant IDH2 enzyme activity.	1. Incubate purified mutant IDH2 (e.g., R172Q) enzyme with substrate and NADPH. 2. Treat with <b>GSK864</b> . 3. Measure NADPH oxidation or 2-HG production using a coupled enzymatic reaction with diaphorase/resazurin for fluorescence readout.

## Frequently Asked Questions

**Q1: Does GSK864 inhibit wild-type IDH1?** Yes, but with significantly lower potency. One study reported an IC50 of 46 nM for wild-type IDH1, which is about 10-30 times higher than its potency for common IDH1 mutants (IC50 in the range of 2.9-15.2 nM) [3]. Another study using high concentrations of **GSK864** also observed effects on wild-type IDH1 in leukemia cells [6].

**Q2: Are there any cell lines recommended for testing GSK864's off-target effects?** The combinatorial screen that identified the ABCG2 off-target was conducted in the context of cancer cell lines treated with TAK-243 [1]. For general specificity testing, the original probe development paper used HT1080 fibrosarcoma cells (harboring R132C IDH1 mutation) to measure reduction in 2-HG production [7].

**Q3: What is the clinical relevance of the ABCG2 off-target effect?** ABCG2 is a major efflux transporter involved in multidrug resistance. Inhibition of ABCG2 by a compound like **GSK864** has the potential to alter the pharmacokinetics and toxicity of co-administered drugs that are ABCG2 substrates [1]. The study suggests this effect could be exploited to potentiate specific anticancer agents like TAK-243 [1].

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